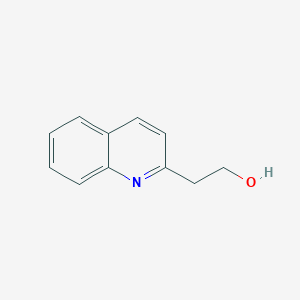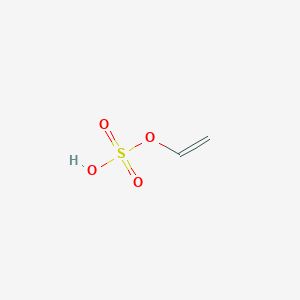
2-(2-Hydroxyéthyl)quinoléine
Vue d'ensemble
Description
2-(2-Hydroxyethyl)quinoline is an organic compound belonging to the quinoline family. It is characterized by a quinoline ring system substituted with a hydroxyethyl group at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and industrial processes.
Applications De Recherche Scientifique
2-(2-Hydroxyethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
2-(2-Hydroxyethyl)quinoline, a derivative of quinoline, primarily targets bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial agents . Quinoline derivatives have also been reported to inhibit tubulin polymerization, different kinases, topoisomerases, and affect DNA cleavage activity .
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function . For instance, it binds to both Zn(II) and Cu(II) ions via the nitrogen atom of the amine (N−H) and the hydroxyl (O−H) groups through the deprotonated oxygen atom . This interaction disrupts the normal function of the enzymes, leading to the inhibition of bacterial DNA replication .
Biochemical Pathways
The inhibition of bacterial gyrase and topoisomerase IV enzymes disrupts the bacterial DNA replication process, leading to cell death . Additionally, quinoline derivatives can affect various biochemical pathways, including those involved in cell cycle regulation, apoptosis, angiogenesis, and cell migration .
Pharmacokinetics
Quinolones, in general, are known for their excellent tissue penetration, which contributes to their bioavailability . More research is needed to determine the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(2-Hydroxyethyl)quinoline.
Result of Action
The primary result of the action of 2-(2-Hydroxyethyl)quinoline is the inhibition of bacterial growth due to the disruption of DNA replication . This leads to bacterial cell death, making the compound a potential antibacterial agent . Additionally, some quinoline derivatives have shown anticancer activities through various mechanisms, such as cell cycle arrest, apoptosis induction, angiogenesis inhibition, and cell migration disruption .
Action Environment
The action, efficacy, and stability of 2-(2-Hydroxyethyl)quinoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other compounds can affect its metabolism and excretion . More research is needed to understand the specific environmental factors that influence the action of 2-(2-Hydroxyethyl)quinoline.
Analyse Biochimique
Biochemical Properties
2-(2-Hydroxyethyl)quinoline, like other quinoline derivatives, has been found to interact with various enzymes and proteins. Quinoline derivatives have been reported to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities
Cellular Effects
Quinoline derivatives have been reported to influence cell function through various mechanisms, such as inhibition of DNA and RNA synthesis
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Quinoline metabolism has been studied in certain bacteria, with several intermediates identified during quinoline biodegradation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyethyl)quinoline typically involves the reaction of quinoline with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic attack of the nitrogen atom in the quinoline ring on the ethylene oxide, resulting in the formation of the hydroxyethyl group at the second position.
Industrial Production Methods: Industrial production of 2-(2-Hydroxyethyl)quinoline can be achieved through continuous flow processes where quinoline and ethylene oxide are reacted in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Hydroxyethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: 2-(2-Carboxyethyl)quinoline.
Reduction: 2-(2-Hydroxyethyl)tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
- 2-(2-Hydroxyethyl)aminoquinoline-3-carbaldehyde
- 2-(2-Hydroxyethyl)tetrahydroquinoline
- 2-(2-Carboxyethyl)quinoline
Comparison: 2-(2-Hydroxyethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
2-quinolin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-6,13H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDAGUVEZGEHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061409 | |
| Record name | 2-Quinolineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-50-3 | |
| Record name | 2-(Quinolin-2-yl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Quinolineethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxyethyl)quinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Quinolineethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Quinolineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-2-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-QUINOLINEETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UIQ2Z45N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 2-(2-Hydroxyethyl)quinoline when it is exposed to light?
A1: The research paper "" investigates this very question. The study utilizes flash photolysis, a technique where a compound is briefly exposed to intense light, to examine the short-lived intermediates formed. The researchers present spectroscopic evidence suggesting that 2-(2-Hydroxyethyl)quinoline, upon absorbing light, undergoes a transformation leading to the formation of 2-quinolone methide. [] This finding contributes to a deeper understanding of the photochemical reactivity of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene](/img/structure/B89362.png)

